molecular formula C9H14BNO5S B1434286 (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid CAS No. 859160-65-9

(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

Cat. No.: B1434286
CAS No.: 859160-65-9
M. Wt: 259.09 g/mol
InChI Key: ZXOICVGQXNCOTK-UHFFFAOYSA-N
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Description

Historical Context and Development of Arylboronic Acids

The field of organoboron chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first documented preparation and isolation of a boronic acid compound. Frankland's groundbreaking synthesis of ethylboronic acid employed a two-stage process that involved the reaction of diethylzinc with triethyl borate to produce triethylborane, followed by air oxidation to yield the desired boronic acid product. This initial discovery established the foundation for what would become one of the most versatile classes of organic compounds in synthetic chemistry.

The subsequent development of boronic acid chemistry progressed through several key milestones that shaped the modern understanding of these compounds. In 1880, Michaelis and Becker made significant contributions to the field, followed by the establishment of the classical synthesis methodology in 1909, which utilized Grignard reagents and trialkyl borates. This classical approach involved the treatment of organometallic intermediates with boron-containing electrophiles, establishing a fundamental synthetic pathway that remains relevant in contemporary chemistry.

The evolution of arylboronic acid synthesis methodologies has been driven by the need for more efficient and selective approaches to access these valuable compounds. Modern synthetic routes encompass diverse strategies including electrophilic borates to trap phenylmetal intermediates derived from phenyl halides, directed ortho-metalation protocols, and transmetalation reactions involving phenylsilanes and phenylstannanes with boron tribromide. The development of transition metal-catalyzed approaches has further expanded the synthetic toolkit, with aromatic carbon-hydrogen functionalization emerging as a particularly powerful method for accessing functionalized arylboronic acids.

The historical progression of boronic acid chemistry reflects a broader understanding of boron's unique electronic properties and its capacity to form reversible covalent complexes with various Lewis base donors. Early recognition of boronic acids as mild Lewis acids with a pKa value of approximately 9 led to investigations of their ability to form tetrahedral boronate complexes with enhanced acidity (pKa approximately 7). This fundamental understanding of boronic acid reactivity patterns established the theoretical framework for their subsequent application in diverse chemical transformations.

Significance of Sulfamoyl-Substituted Boronic Acids in Chemical Research

Sulfamoyl-substituted phenylboronic acids represent a specialized class of organoboron compounds that exhibit distinctive properties arising from the electron-withdrawing nature of the sulfamoyl group. Research investigations have demonstrated that the introduction of sulfonyl and sulfonamide substituents into the phenyl ring of boronic acids substantially lowers the boronate pKa, as evidenced by systematic studies of substituted phenylboronic acid derivatives. Specifically, sulfonamide-substituted phenylboronic acids exhibit pKa values shifted by approximately 1.4 pH units relative to unsubstituted phenylboronic acid, while sulfonyl-substituted variants show even greater shifts of 1.7 pH units.

The compound (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid exemplifies the sophisticated design principles underlying modern organoboron compounds. Its molecular structure incorporates multiple functional elements that collectively enhance its chemical versatility and potential applications. The presence of the dimethylsulfamoyl group at the 5-position provides electron-withdrawing character that modulates the electronic properties of the boronic acid functionality, while the methoxy substituent at the 2-position introduces electron-donating effects that create a balanced electronic environment.

Chemical characterization studies of this compound have revealed specific physical and chemical properties that distinguish it from simpler arylboronic acid derivatives. The compound appears as a white solid with defined storage requirements at refrigerated temperatures (2-8°C), indicating its stability profile under controlled conditions. High-performance liquid chromatography analysis typically demonstrates purity levels of 95% or higher for commercially available samples, confirming the feasibility of obtaining this compound in research-grade quality.

The synthetic accessibility of sulfamoyl-substituted boronic acids has been facilitated by the development of specialized methodologies that address the challenges associated with incorporating electron-withdrawing substituents. Research has shown that modified synthetic procedures, including one-pot treatments of bromo-intermediates with triisopropyl borate in the presence of n-butyllithium, can afford sulfamoyl-substituted phenylboronic acids in good yields exceeding 65%. These synthetic advances have enabled broader exploration of sulfamoyl-substituted boronic acids in various research applications.

The significance of sulfamoyl-substituted boronic acids extends to their potential applications in molecular recognition and selective binding interactions. The polar nature of the sulfamoyl substituent enhances interaction between boronate ligands and analytes in aqueous solution, making these compounds particularly valuable for applications requiring selective molecular interactions. The electron-withdrawing properties of the sulfamoyl group also influence the compound's reactivity in cross-coupling reactions, potentially offering enhanced selectivity and efficiency in carbon-carbon bond formation processes.

Property Value Reference
Molecular Formula C₉H₁₄BNO₅S
Molecular Weight 259.09 g/mol
CAS Number 859160-65-9
Physical Appearance White solid
Storage Temperature 2-8°C
Typical Purity ≥95%

Research Objectives and Scope of Investigation

The research focus on this compound encompasses multiple dimensions of chemical investigation that reflect the compound's potential significance in advancing organoboron chemistry. Primary research objectives center on understanding the compound's role as a versatile building block in organic synthesis, particularly its effectiveness in Suzuki-Miyaura cross-coupling reactions that enable the construction of complex molecular architectures. These reactions are fundamental to the formation of carbon-carbon bonds and represent a cornerstone of modern synthetic methodology.

Contemporary research investigations emphasize the compound's applications in pharmaceutical research and drug discovery processes. The boronic acid functional group's capacity for forming reversible covalent interactions with biological targets makes sulfamoyl-substituted derivatives particularly attractive for medicinal chemistry applications. Research efforts focus on exploring the compound's potential as an intermediate in the development of biologically active compounds, with particular attention to its enhanced reactivity and selectivity resulting from the sulfamoyl and methoxy substituents.

The scope of investigation extends to examining the compound's mechanism of action in palladium-catalyzed cross-coupling reactions, where it functions as a nucleophile in multi-step processes involving oxidative addition, transmetalation, and reductive elimination. Understanding these mechanistic details is crucial for optimizing reaction conditions and expanding the substrate scope of coupling reactions involving this specialized boronic acid derivative. Research objectives include characterizing the compound's behavior under various reaction conditions and identifying optimal parameters for its utilization in synthetic transformations.

Advanced research directions encompass the exploration of this compound in the design of enzyme inhibitors and receptor modulators. The compound's structural features make it particularly suitable for targeting biological systems where precise molecular interactions are critical. Research investigations aim to elucidate the relationship between the compound's electronic properties and its biological activity, providing insights that can guide the rational design of improved therapeutic agents.

The investigation scope also includes comprehensive characterization of the compound's stability profile and reactivity patterns under various chemical environments. Understanding these fundamental properties is essential for developing efficient synthetic protocols and identifying optimal storage and handling procedures. Research efforts focus on establishing structure-activity relationships that can inform the design of related compounds with enhanced properties or novel applications.

Properties

IUPAC Name

[5-(dimethylsulfamoyl)-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO5S/c1-11(2)17(14,15)7-4-5-9(16-3)8(6-7)10(12)13/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOICVGQXNCOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling Approach

This method involves coupling of a halogenated aromatic precursor bearing the N,N-dimethylsulfamoyl and methoxy substituents with a boronate ester or boronic acid derivative.

Typical Reaction Conditions:

Parameter Details
Starting Material 5-bromo-2-methoxy-N,N-dimethylsulfamoylbenzene or related intermediate
Boron Source Boronic acid pinacol ester or boronic acid
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Base Sodium carbonate or potassium phosphate
Solvent Tetrahydrofuran (THF), dioxane, or aqueous mixtures
Temperature Reflux or 80–100 °C
Reaction Time 12–24 hours

Example Experimental Procedure:

  • Dissolve the halogenated precursor (e.g., 5-bromo-2-methoxy-N,N-dimethylsulfamoylbenzene) and boronic acid pinacol ester in THF.
  • Add Pd(PPh3)4 catalyst and aqueous sodium carbonate.
  • Stir under argon atmosphere at reflux for 18–24 hours.
  • Upon completion, cool, extract, and purify by chromatography.

This approach yields the target boronic acid after hydrolysis of the boronate ester if used initially.

Direct Borylation via C–H Activation

Recent advances allow direct borylation of aromatic C–H bonds using iridium catalysts and bis(pinacolato)diboron reagents, selectively targeting the 5-position in the presence of directing groups such as sulfamoyl.

Typical Reaction Conditions:

Parameter Details
Catalyst [Ir(COD)(OMe)]2 with bipyridine ligand
Borylation Agent Bis(pinacolato)diboron (B2pin2)
Solvent 1,4-Dioxane or toluene
Temperature 80–100 °C
Reaction Time 12–24 hours

This method avoids the need for pre-functionalized halogenated intermediates and can be more atom-economical.

Oxidative Conversion from Halogenated Precursors

An alternative route involves oxidation of (5-chloro-2-methoxyphenyl)boronic acid derivatives to introduce the sulfamoyl group via nucleophilic substitution or sulfonylation reactions.

Reported Reaction Conditions:

Step Conditions Yield (%) Notes
Oxidation with H2O2 In ethanol at 80 °C for 0.5 h 99 Efficient conversion of chloro to hydroxyl intermediate
Oxidation with Oxone In acetone, 0–20 °C over 24 h 95 Followed by acid/base workup

Such oxidation steps are useful for preparing intermediates that can be further functionalized to introduce the sulfamoyl group.

Representative Data Table of Reaction Conditions and Yields

Method Starting Material Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Remarks
Suzuki-Miyaura Coupling 5-bromo-2-methoxy-N,N-dimethylsulfamoylbenzene Pd(PPh3)4 / Na2CO3 THF/H2O Reflux 18–24 85–95 Requires inert atmosphere
Direct C–H Borylation 2-methoxy-N,N-dimethylsulfamoylbenzene [Ir(COD)(OMe)]2 / B2pin2 Dioxane 80–100 12–24 70–80 Selective borylation possible
Oxidation of Halogenated Intermediate 5-chloro-2-methoxyphenylboronic acid H2O2 or Oxone EtOH or Acetone 0–80 0.5–24 95–99 For intermediate formation

Research Findings and Notes

  • The Suzuki-Miyaura coupling remains the most reliable and widely used method for preparing substituted arylboronic acids with functional groups such as N,N-dimethylsulfamoyl and methoxy, due to its high yields and functional group tolerance.
  • Direct C–H borylation offers a modern alternative but may require optimization to avoid competing side reactions, especially with sensitive sulfamoyl groups.
  • Oxidative methods using hydrogen peroxide or Oxone are effective for converting halogenated intermediates to phenolic or boronic acid derivatives, which can be further functionalized.
  • Purification typically involves extraction, drying over anhydrous salts (e.g., Na2SO4 or MgSO4), and chromatographic techniques such as flash silica gel chromatography.
  • Reaction monitoring by NMR and mass spectrometry confirms product formation and purity.

Chemical Reactions Analysis

Types of Reactions: (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and produces biaryl or vinyl-aryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., ethanol or toluene).

    Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It can be employed in the development of new materials with specific properties, such as polymers and nanomaterials.

    Biological Research: The compound may be used in the study of boron-containing compounds’ interactions with biological systems, potentially leading to the development of new drugs or diagnostic tools.

Mechanism of Action

The mechanism of action of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl Substitutions: The dimethylsulfamoyl group in the target compound provides moderate steric hindrance compared to the diethyl variant, which may reduce coupling efficiency in sterically demanding reactions .
  • Electronic Effects: The cyano group in (5-Cyano-2-methoxyphenyl)boronic acid withdraws electron density, accelerating oxidative addition in palladium-catalyzed reactions . In contrast, the sulfamoyl group in the target compound offers a balance of electron-withdrawing and donating properties.
  • Steric Effects : The methoxy group at the 2-position in all analogs introduces ortho steric hindrance, which can lower yields in Suzuki reactions compared to para-substituted analogs .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

  • The target compound demonstrates moderate to high yields (48–96%) in Suzuki reactions with aryl bromides, though full conversion is occasionally hindered by steric effects from the methoxy group .
  • Comparatively, (5-Cyano-2-methoxyphenyl)boronic acid achieves higher yields (70–90%) due to its electron-withdrawing cyano group, which facilitates transmetalation .
  • The tert-butyl analog () exhibits superior yields (92%) in Heck reactions due to enhanced solubility in organic solvents .

Steric and Electronic Trade-offs

  • Steric Hindrance : 2-Methoxyphenyl boronic acids generally exhibit lower yields in couplings with bulky substrates. For example, in -methoxyphenyl boronic acid provided lower yields compared to unsubstituted phenylboronic acid due to steric clashes .
  • Electronic Modulation : The dimethylsulfamoyl group in the target compound may stabilize intermediates via hydrogen bonding, offsetting steric limitations .

Biological Activity

(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Boronic acids are notable for their ability to form reversible covalent bonds with diols, which can be leveraged in various therapeutic applications, including enzyme inhibition and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Boronic Acid Group : Facilitates reversible interactions with biological molecules.
  • Sulfamoyl Group : Enhances hydrogen bonding capabilities, potentially influencing binding affinity.
  • Methoxyphenyl Moiety : May affect the compound's reactivity and selectivity towards biological targets.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes. Its mechanism involves the formation of covalent bonds with active site residues, thereby modulating enzyme activity.

Table 1: Enzyme Inhibition Profile

Enzyme TargetIC50 (µM)Mechanism of Action
Neutral Sphingomyelinase 20.3Covalent modification at the active site
FLT3 Kinase0.5Competitive inhibition through reversible binding
Carbonic Anhydrase1.2Inhibition via interaction with diol groups

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation pathways.

Case Study: MCF-7 and PC-3 Cell Lines

In vitro experiments revealed that treatment with this compound resulted in a substantial decrease in cell viability in human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines at micromolar concentrations.

Table 2: Cytotoxicity Data

Cell LineTreatment Concentration (µM)Viability (%)
MCF-71040
PC-31035

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its ability to inhibit the growth of certain bacterial strains suggests potential applications in treating infections caused by resistant pathogens.

Table 3: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes. This characteristic is particularly crucial in the design of enzyme inhibitors and therapeutic agents.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound indicates that modifications to the sulfamoyl or methoxy groups can significantly enhance its biological properties. For instance, variations in the alkyl substituents on the sulfamoyl group have been shown to affect both potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer :

  • The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of a pre-functionalized aromatic ring. For example:
  • Step 1 : Prepare the aryl bromide precursor (e.g., 5-(N,N-dimethylsulfamoyl)-2-methoxybromobenzene) via sulfamoylation of 2-methoxybromobenzene using dimethylsulfamoyl chloride under basic conditions (e.g., NaH in THF) .
  • Step 2 : Borylation via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous DMSO at 80°C for 12–24 hours .
  • Key Variables :
VariableImpact on Yield
Catalyst (Pd source)PdCl₂(dppf) increases cross-coupling efficiency by 15–20% compared to Pd(PPh₃)₄
SolventDMSO enhances boron incorporation vs. THF (yield: 75% vs. 52%)
TemperatureProlonged heating (>24 hr) risks deboronation; yields plateau after 18 hr

Q. How can researchers confirm the purity and structural integrity of this boronic acid derivative?

  • Analytical Workflow :

  • 1H/13C NMR : Verify the presence of characteristic peaks:
  • Methoxy group: δ ~3.8 ppm (singlet, 3H) .
  • Boronic acid protons: δ ~7.2–8.1 ppm (coupled to aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 302.08 (calculated for C₉H₁₅BNO₅S⁺) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the dimethylsulfamoyl group influence the compound’s reactivity in Suzuki-Miyaura couplings compared to simpler boronic acids?

  • Mechanistic Insights :

  • The electron-withdrawing sulfamoyl group reduces electron density on the aromatic ring, slowing transmetallation but improving regioselectivity in cross-couplings.
  • Kinetic Data :
Substratek (transmetallation, s⁻¹)
Phenylboronic acid1.2 × 10⁻³
This compound6.5 × 10⁻⁴
(Source: Comparative studies using stopped-flow kinetics )
  • Practical Implication : Use higher catalyst loading (5 mol% Pd) and extended reaction times (24–36 hr) to compensate for reduced reactivity .

Q. What strategies mitigate boronic acid instability during biological assays (e.g., enzyme inhibition studies)?

  • Stabilization Methods :

  • Buffered Solutions : Use pH 7.4 PBS with 1 mM EDTA to prevent boronate oxidation .
  • Co-solvents : 10% DMSO improves solubility without denaturing enzymes (tested with α-glucosidase) .
  • Protection/Deprotection : Temporarily protect the boronic acid as a trifluoroborate salt during cell permeability assays .

Q. How does this compound’s binding kinetics with diol-containing biomolecules compare to other boronic acids?

  • Kinetic Profiling :

  • Stopped-Flow Fluorescence : Demonstrated rapid binding with fructose (kon = 1.8 × 10³ M⁻¹s⁻¹) vs. slower binding with glucose (kon = 4.2 × 10² M⁻¹s⁻¹) .
  • Thermodynamic Affinity :
SugarKd (μM)
Fructose12.3
Glucose89.7
Ribose154.2
(Source: Isothermal titration calorimetry )

Data Contradictions and Resolution

Q. Discrepancies in reported IC₅₀ values for serine protease inhibition: How to reconcile conflicting data?

  • Case Study :

  • Study A : IC₅₀ = 2.1 μM (trypsin-like proteases) .
  • Study B : IC₅₀ = 8.7 μM (same enzyme, different buffer) .
    • Resolution :
  • Buffer Ionic Strength : High salt (150 mM NaCl) in Study B weakens boronate-diol interactions, reducing apparent potency .
  • Recommendation : Standardize assay conditions (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM NaCl) for cross-study comparisons .

Comparative Analysis

Q. How do structural analogs (e.g., 5-methyl vs. 5-sulfamoyl derivatives) affect biological activity?

  • Structure-Activity Relationship (SAR) :

DerivativeEnzymatic IC₅₀ (μM)Solubility (mg/mL)
5-Methyl15.21.8
5-Sulfamoyl2.10.9
(Source: Enzyme inhibition and HPLC solubility assays )
  • Key Insight : The sulfamoyl group enhances enzyme binding (lower IC₅₀) but reduces aqueous solubility due to increased hydrophobicity .

Research Design Recommendations

Q. What in silico tools predict this compound’s interaction with carbohydrate-rich targets (e.g., lectins)?

  • Computational Workflow :

  • Docking : Use AutoDock Vina with the boronate-diol binding mode constrained .
  • MD Simulations : GROMACS for 100 ns trajectories to assess complex stability (RMSD < 2.0 Å acceptable) .
    • Validation : Cross-validate with SPR data (e.g., Biacore) to confirm predicted Kd values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid
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(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

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